molecular formula C40H51ClN8O6 B548923 Daclatasvir dihydrochloride CAS No. 1009119-65-6

Daclatasvir dihydrochloride

Cat. No.: B548923
CAS No.: 1009119-65-6
M. Wt: 775.3 g/mol
InChI Key: AQVSGTIFAZLGND-VZJXZGSTSA-N
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Mechanism of Action

Target of Action

Daclatasvir dihydrochloride is a direct-acting antiviral agent that primarily targets the Hepatitis C Virus (HCV) . Its specific target within the virus is NS5A , a nonstructural phosphoprotein encoded by HCV . NS5A plays a crucial role in viral RNA replication and virion assembly .

Mode of Action

Daclatasvir interacts with its target, NS5A, by binding to the N-terminus of the D1 domain . This binding prevents NS5A’s interaction with host cell proteins and membranes that are required for the assembly of the virion replication complex . Daclatasvir targets both the cis- and trans-acting functions of NS5A and disrupts the function of new HCV replication complexes by modulating the NS5A phosphorylation status .

Biochemical Pathways

The primary biochemical pathway affected by Daclatasvir is the HCV RNA replication pathway. By binding to NS5A, Daclatasvir prevents the assembly of the virion replication complex, thereby inhibiting RNA replication and virion assembly .

Pharmacokinetics

Daclatasvir exhibits rapid absorption, reaching maximum plasma concentration within 1-2 hours . Its elimination half-life is approximately 10 to 14 hours . Steady state is achieved by day 4 in multiple-ascending dose studies . Daclatasvir can be administered without regard to food or pH modifiers . Its exposure is similar between healthy subjects and subjects infected with HCV . Daclatasvir has low-to-moderate clearance, with the predominant route of elimination being cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion . Renal clearance is a minor route of elimination for Daclatasvir .

Result of Action

The primary result of Daclatasvir’s action is the inhibition of HCV RNA replication and virion assembly . This leads to a reduction in the viral load within the host, thereby alleviating the symptoms of HCV infection. The therapy is intended to cure or achieve a sustained virologic response (SVR12), after 12 weeks of daily therapy . SVR and eradication of HCV infection is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality .

Action Environment

The action of Daclatasvir can be influenced by several environmental factors. For instance, the presence of strong inhibitors of cytochrome P450 3A4 requires the dose of Daclatasvir to be reduced from 60 to 30 mg once daily . On the other hand, when co-administered with moderate inducers of cytochrome P450 3A4, the dose of Daclatasvir should be increased from 60 to 90 mg once daily . Co-administration of Daclatasvir with strong inducers of cytochrome P450 3A4 is contraindicated .

Biochemical Analysis

Biochemical Properties

Daclatasvir dihydrochloride exerts its antiviral action by preventing RNA replication and virion assembly via binding to NS5A, a nonstructural phosphoprotein encoded by HCV . This binding to the N-terminus of the D1 domain of NS5A prevents its interaction with host cell proteins and membranes required for virion replication complex assembly . This compound is shown to target both the cis- and trans-acting functions of NS5A and disrupts the function of new HCV replication complexes by modulating the NS5A phosphorylation status .

Cellular Effects

This compound, by binding to NS5A, disrupts the function of new HCV replication complexes, thereby preventing RNA replication and virion assembly . This impacts the cellular processes involved in the replication of the HCV, leading to a reduction in the viral load within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the N-terminus of the D1 domain of NS5A, a nonstructural phosphoprotein encoded by HCV . This binding prevents NS5A’s interaction with host cell proteins and membranes that are required for virion replication complex assembly . This compound targets both the cis- and trans-acting functions of NS5A and disrupts the function of new HCV replication complexes by modulating the NS5A phosphorylation status .

Temporal Effects in Laboratory Settings

This compound undergoes rapid absorption, with a time to reach maximum plasma concentration of 1–2 h and an elimination half-life of 10 to 14 h observed in single-ascending dose studies . Steady state was achieved by day 4 in multiple-ascending dose studies .

Dosage Effects in Animal Models

In-vivo animal studies suggested that this compound concentrates in livers (mice, rats, dogs, and monkeys), with liver-to-serum or liver-to-plasma area under the concentration–time curve (AUC) ratios ranging from 1.9 to 17 in the different animal species tested .

Metabolic Pathways

This compound has low-to-moderate clearance with the predominant route of elimination via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion . Renal clearance is a minor route of elimination for this compound .

Transport and Distribution

This compound is predominantly eliminated via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion . In-vivo animal studies suggested that this compound concentrates in livers (mice, rats, dogs, and monkeys), indicating its distribution within this organ .

Subcellular Localization

Given its mechanism of action, it can be inferred that it interacts with the HCV NS5A protein, which is part of the HCV replication complex located in the cytoplasm of the host cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of daclatasvir dihydrochloride involves multiple steps, starting with the reaction of 1,1’-biphenyl-4,4’-diylbis(2-bromoethanone) with a compound of formula (IV) in the presence of a base to produce a compound of formula (V). This intermediate is then cyclized in the presence of ammonium acetate and deprotected under acidic conditions to obtain a compound of formula (VII). The final step involves reacting this intermediate with a compound of formula (VIII) in the presence of HOBt hydrate, DIPEA, EDC1.HCl, and hydrochloric acid to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves careful control of reaction conditions and purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Daclatasvir dihydrochloride undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Daclatasvir dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying antiviral mechanisms and drug interactions.

    Biology: Investigated for its effects on viral replication and protein interactions.

    Medicine: Primarily used in combination therapies for treating chronic hepatitis C infections.

    Industry: Employed in the development of new antiviral drugs and formulations.

Comparison with Similar Compounds

    Sofosbuvir: Another direct-acting antiviral used in combination with daclatasvir for treating HCV.

    Ledipasvir: An NS5A inhibitor similar to daclatasvir but used in combination with sofosbuvir.

    Velpatasvir: Another NS5A inhibitor with a broader genotypic coverage.

Uniqueness: Daclatasvir dihydrochloride is unique in its ability to target multiple stages of the HCV replication process, making it highly effective in combination therapies. Its high genetic barrier to resistance and potent antiviral activity across different HCV genotypes further distinguish it from other similar compounds .

Properties

CAS No.

1009119-65-6

Molecular Formula

C40H51ClN8O6

Molecular Weight

775.3 g/mol

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride

InChI

InChI=1S/C40H50N8O6.ClH/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6;/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52);1H/t31-,32-,33-,34-;/m0./s1

InChI Key

AQVSGTIFAZLGND-VZJXZGSTSA-N

SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.Cl

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl

Appearance

Solid powder

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-790052
Carbamic acid, N,N'-((1,1'-biphenyl)-4,4'-diylbis(1H-imidazole-5,2-diyl-(2S)-2,1-pyrrolidinediyl((1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl)))bis-, C,C'-dimethyl ester
daclatasvir
Daklinza

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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